2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves the reaction of (S)-(+)-Glycidyl Phthalimide with 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE . The reaction conditions typically include the use of solvents such as DMSO or methanol, and the reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation . By inhibiting Factor Xa, Rivaroxaban prevents the formation of blood clots, thereby exerting its anticoagulant effects .
Comparison with Similar Compounds
2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with other similar compounds, such as:
2-Hydroxy-3-morpholinopropanesulfonic acid (MOPSO): Both compounds contain a morpholine ring, but MOPSO is used as a buffering agent in biochemical applications.
Indole derivatives: These compounds share the indole nucleus and exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific structure and its role as an intermediate in the synthesis of Rivaroxaban, which distinguishes it from other indole derivatives and morpholine-containing compounds .
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2-(2-hydroxy-3-morpholin-4-ylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O4/c18-11(9-16-5-7-21-8-6-16)10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2 |
InChI Key |
KRPPDJHRNRJDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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